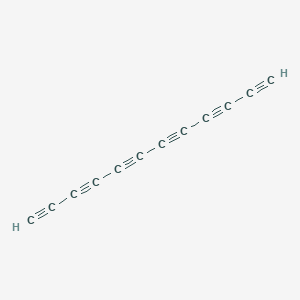

1,3,5,7,9,11-Dodecahexayne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32597-33-4 |

|---|---|

Molecular Formula |

C12H2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

dodeca-1,3,5,7,9,11-hexayne |

InChI |

InChI=1S/C12H2/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H |

InChI Key |

ZDDKBZSMUOQPAK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC#CC#CC#CC#C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for probing the structural framework of polyynes. nih.gov It is particularly sensitive to the characteristic vibrations of the carbon backbone, offering a window into the nature of the conjugated system.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the specific functional groups present within a molecule by measuring its absorption of infrared radiation. ucdavis.eduthermofisher.com For 1,3,5,7,9,11-dodecahexayne (C₁₂H₂), a terminal alkyne, FT-IR spectra are distinguished by several characteristic absorption bands that confirm its structure. wikipedia.orgnih.gov

The most prominent features in the FT-IR spectrum of a terminal polyyne like dodecahexayne include:

–C≡C–H Stretch: A strong and narrow absorption band typically appears in the range of 3330–3270 cm⁻¹. orgchemboulder.comlibretexts.org This band is indicative of the C–H stretching vibration of the hydrogen atom bonded to the terminal sp-hybridized carbon atom.

–C≡C– Stretch: The carbon-carbon triple bond stretching vibrations give rise to absorption bands in the 2260–2100 cm⁻¹ region. orgchemboulder.comlibretexts.org Due to the conjugation of multiple triple bonds in dodecahexayne, a series of bands may be observed in this region.

–C≡C–H Bend: A bending vibration of the terminal C-H bond is also characteristic and typically observed in the 700–610 cm⁻¹ range. orgchemboulder.comlibretexts.org

These specific vibrational frequencies allow for the unambiguous identification of the key functional groups that define the molecular structure of this compound.

Interactive Table: Characteristic FT-IR Absorption Frequencies for Terminal Alkynes

| Functional Group | Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Intensity |

| –C≡C–H | C–H Stretch | 3330 - 3270 | Strong, Narrow |

| –C≡C– | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| –C≡C–H | C–H Bend | 700 - 610 | Strong |

Raman spectroscopy is a complementary vibrational technique that is particularly effective for studying the sp-carbon chains of polyynes. researchgate.net While conventional Raman measurements of polyyne solutions can be hampered by strong luminescence from impurities, this challenge is often overcome by using Surface-Enhanced Raman Scattering (SERS). sci-hub.seresearchgate.net SERS dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold, enabling the detection of even very low concentrations. sci-hub.seyoutube.com

The Raman spectra of polyynes are dominated by an intense band, often referred to as the α-mode or the Effective Conjugation Coordinate (ECC), which arises from the collective in-phase stretching vibrations of the conjugated carbon-carbon triple bonds. researchgate.netresearchgate.net This primary Raman band is a distinctive fingerprint of the polyyne chain. SERS spectra of polyynes typically show this characteristic band, although often at slightly lower frequencies compared to normal Raman spectra. researchgate.net

Multi-Wavelength Resonant Raman (MWRR) spectroscopy is a specialized technique used to identify individual polyyne chain lengths within a mixture. The principle of MWRR lies in tuning the wavelength of the excitation laser to match the electronic absorption maximum (λ_max) of a specific polyyne molecule. researchgate.net When the excitation wavelength is in resonance with an electronic transition of a molecule, the intensity of its Raman scattering is dramatically enhanced. researchgate.net

Since the λ_max of polyynes is dependent on their chain length, each polyyne in a mixture can be selectively excited by a specific laser wavelength. By systematically varying the excitation wavelength and observing which Raman signals are enhanced, MWRR allows for the precise identification and characterization of polyynes of different lengths, such as C₁₂H₂, even when they coexist in the same solution.

A key feature of the Raman spectra of polyynes is the direct correlation between the frequency of the carbon-carbon triple bond stretching modes (the ECC or α-mode) and the length of the carbon chain. researchgate.netresearchgate.net As the number of conjugated triple bonds (n) in a hydrogen-capped polyyne (H(C≡C)ₙH) increases, the frequency of the most intense Raman band systematically decreases. researchgate.net

This downward shift in frequency is attributed to the increased delocalization of π-electrons along the longer conjugated system, which slightly weakens the carbon-carbon triple bonds. This predictable relationship is a powerful diagnostic tool, allowing researchers to estimate or confirm the chain length of a polyyne based on its Raman peak position. For instance, studies on a series of polyynes from C₈H₂ to C₁₆H₂ have clearly demonstrated this systematic downward shift of the main Raman band, which appears in the 2000–2200 cm⁻¹ region, as the chain length increases. researchgate.net

Interactive Table: Correlation of Raman Frequency with Polyyne Chain Length

| Polyyne (H(C≡C)ₙH) | Number of Acetylenic Units (n) | Observed Raman Frequency (cm⁻¹) of α-mode |

| Hexatriyne (C₆H₂) | 3 | ~2204 |

| Octatetrayne (C₈H₂) | 4 | ~2172 |

| Decapentayne (C₁₀H₂) | 5 | ~2132 |

| **Dodecahexayne (C₁₂H₂) ** | 6 | ~2105 |

| Tetradecaheptayne (C₁₄H₂) | 7 | ~2087 |

| Hexadecaoctayne (C₁₆H₂) | 8 | ~2075 |

Note: Frequencies are approximate and based on reported trends in the literature for size-selected polyynes. researchgate.net The exact position can vary slightly with the measurement conditions and solvent.

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet and visible regions, probes the transitions of electrons between different energy levels within the molecule. libretexts.orglibretexts.org For conjugated systems like this compound, this technique is essential for understanding the electronic structure and the extent of π-electron delocalization.

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the characterization of polyynes. sci-hub.se The absorption of UV or visible light by a polyyne promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org In these conjugated systems, the primary electronic transition is of the π → π* type. libretexts.orguomustansiriyah.edu.iq

A fundamental property of polyynes is that the energy gap between the HOMO and LUMO decreases as the length of the conjugated chain increases. libretexts.orgnih.gov This results in a systematic shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) as more triple bonds are added to the chain. researchgate.net By measuring the UV-Vis spectrum, one can therefore assess the conjugation length of the polyyne. The spectrum of a polyyne typically shows a series of sharp, well-defined peaks, which is a characteristic feature of these rigid, linear molecules. For this compound, the absorption bands are found in the ultraviolet region, reflecting its extensive conjugated system.

Interactive Table: UV-Vis Absorption Maxima (λ_max) for H(C≡C)ₙH Polyyne Series

| Polyyne Name | Number of Acetylenic Units (n) | Longest Wavelength Absorption Maximum (λ_max, nm) |

| Triacetylene | 3 | 206 |

| Tetraacetylene | 4 | 234 |

| Pentaacetylene | 5 | 261 |

| Hexaacetylene (Dodecahexayne) | 6 | 286 |

| Heptaacetylene | 7 | 310 |

| Octaacetylene | 8 | 332 |

Note: The λ_max values are for the most intense electronic transition and are based on gas-phase or solution data reported in the literature. dntb.gov.ua Values can shift depending on the solvent.

Excitonic Fine Structure Analysis in Emission Spectra

Attosecond Transient Absorption Spectroscopy for Probing Ultrafast Hole Dynamics

Attosecond transient absorption spectroscopy (ATAS) is a cutting-edge technique used to observe electron dynamics on their natural timescale. aps.orgmpg.de This method employs a pump pulse to excite the molecule and a time-delayed attosecond probe pulse to measure the transient absorption spectrum. aps.org While specific ATAS studies on this compound are not yet reported, the application of this technique to other complex molecules and materials demonstrates its potential. mpg.de For a molecule like dodecahexayne, ATAS could be used to track the ultrafast motion of electrons and holes created upon ionization. This would provide unprecedented detail about the charge migration processes along the carbon chain, which is fundamental to its potential applications in molecular electronics. The technique can resolve dynamics occurring on femtosecond and even attosecond timescales, offering a real-time view of electronic motion. aps.orgmpg.deethz.chethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.netnih.govnih.gov For a compound like this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the terminal protons at either end of the polyyne chain. The chemical shift of these protons would be highly characteristic of their position adjacent to a triple bond.

¹³C NMR: The carbon NMR spectrum would be even more informative, revealing distinct signals for each of the unique carbon atoms in the chain. The chemical shifts of the sp-hybridized carbons of the alkyne units would be in a characteristic region of the spectrum, confirming the presence of the conjugated triple bond system.

While a specific spectrum for this compound is not provided in the search results, the general principles of NMR spectroscopy are well-established for the identification of such compounds. thieme-connect.de

Mass Spectrometry for Molecular Weight and Purity Verification

Mass spectrometry is a crucial technique for determining the molecular weight and verifying the purity of a synthesized compound. For this compound (C₁₂H₂), high-resolution mass spectrometry (HRMS) would provide a very precise mass measurement, allowing for the unambiguous determination of its elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂ |

| Monoisotopic Mass | 146.01565 u |

| Average Mass | 146.162 g/mol |

The experimentally obtained mass spectrum should show a molecular ion peak (M⁺) corresponding to these values. The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Single-Crystal X-ray Diffraction Analysis for Atomic-Level Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.edurigaku.com If a suitable single crystal of a this compound derivative can be grown, this technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions. uchicago.edursc.orgnih.gov This information is vital for understanding the molecule's geometry and how it packs in the solid state. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision. uchicago.edu For linear molecules like polyynes, this technique can confirm the linearity of the carbon chain and provide detailed information about the end-capping groups.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, HPLC) for Isolation and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, isolation, and purification of compounds from a mixture. hebmu.edu.cnnih.govnih.govlibretexts.org For the synthesis of this compound, which may be present in a complex reaction mixture, HPLC is an essential tool. researchgate.net

Different modes of HPLC can be employed:

Normal-Phase HPLC: Utilizes a polar stationary phase and a non-polar mobile phase.

Reversed-Phase HPLC: Employs a non-polar stationary phase and a polar mobile phase. This is one of the most common HPLC modes.

By carefully selecting the stationary and mobile phases, it is possible to achieve high-resolution separation of the desired polyyne from byproducts and starting materials. nih.gov The purity of the isolated fractions can then be assessed by analytical HPLC, which provides a quantitative measure of the compound's purity. researchgate.net

Table 2: Common HPLC Parameters for Polyynes

| Parameter | Description |

| Stationary Phase | Silica gel, C18-modified silica |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate gradients (Normal Phase), Acetonitrile/Water gradients (Reversed Phase) |

| Detection | UV-Vis detector set to the λmax of the polyyne |

High-Resolution Imaging and Morphological Characterization

While not a primary method for the characterization of this specific molecule, high-resolution imaging techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) could be used to visualize individual molecules of this compound adsorbed on a surface. These techniques can provide information about the molecule's length, orientation, and self-assembly behavior on a substrate. This would be particularly valuable for understanding how these rigid rod-like molecules arrange themselves in two dimensions, which is relevant for their potential use in nanoelectronics.

Atomic Force Microscopy (AFM) for Surface Morphological Studies

Atomic Force Microscopy (AFM) is a premier tool for studying the morphology and structure of surfaces with nanoscale resolution. aps.orgnih.gov In the context of linear carbon chains, non-contact AFM (nc-AFM), often with a CO-functionalized tip, is particularly powerful. wiley.com This technique operates by detecting the minute forces between the tip and the sample surface, allowing for the mapping of the surface topography. For molecules like polyynes, it can go beyond simple topography to resolve the chemical structure, including the order of individual bonds. wiley.com

The application of AFM has been crucial in the on-surface synthesis and characterization of polyynes, which serve as finite models for carbyne. oup.comoup.com Researchers have successfully generated and imaged polyyne chains on inert surfaces, such as bilayers of sodium chloride on a metal substrate like Au(111) or Cu(111), at cryogenic temperatures (around 5 K). oup.comnih.gov This environment is essential to stabilize the reactive chains. Bond-resolved AFM imaging provides unambiguous evidence of the polyynic structure, clearly distinguishing the alternating pattern of triple and single carbon-carbon bonds. oup.comoup.com The periodicity of the carbon chain, a key structural parameter, has been measured from these images. oup.com Furthermore, AFM can be used not just for observation but also for manipulation; voltage pulses from the AFM tip can induce skeletal rearrangements in precursor molecules to form the desired polyyne chains. nih.govspringernature.com

| Parameter | Description | Example Finding / Value | Source |

|---|---|---|---|

| Technique | Bond-Resolved Non-Contact Atomic Force Microscopy (nc-AFM) | Used to visualize individual atoms and the bonds between them. | oup.comoup.com |

| Substrate | Bilayer NaCl on Au(111) or Cu(111) | Provides an inert, insulating surface to decouple and stabilize the reactive polyyne chains. | oup.comnih.gov |

| Temperature | ~5 K | Cryogenic temperatures are required to prevent diffusion and degradation of the molecules. | nih.gov |

| Key Observation | Polyynic Structure | Direct imaging confirmed the alternating single and triple bond structure. | oup.com |

| Measured Periodicity | ~2.56 Å | Corresponds to the repeating C≡C-C unit length in the carbon chain. | oup.com |

| Manipulation | Tip-Induced Dehalogenation / Rearrangement | Voltage pulses from the AFM tip were used to create polyynes from precursor molecules on the surface. | oup.comnih.gov |

Electron Microscopy (e.g., Aberration-Corrected High-Resolution Electron Microscopy) for Direct Observation of Linear Chains

Aberration-corrected high-resolution transmission electron microscopy (AC-HRTEM) is a transformative technique that overcomes the spherical and chromatic aberrations inherent in electron lenses, enabling sub-ångström resolution. wikipedia.orgazom.compku.edu.cn This level of precision is essential for the direct visualization of atomic structures, including one-dimensional materials like linear carbon chains. aps.orgnih.gov Due to their instability, these chains are typically synthesized and observed within the protective, nanoscale environment of a carbon nanotube, which acts as a "test tube". aps.org

Using AC-HRTEM, scientists have been able to directly image individual linear carbon chains residing inside double-walled carbon nanotubes (DWCNTs). aps.orgbilkent.edu.tr These observations provide definitive proof of the formation of long chains, with some studies reporting lengths corresponding to over 100 aps.org or even thousands of carbon atoms. arxiv.org The microscope can be operated at reduced accelerating voltages (e.g., 80 kV) to minimize damage to the delicate carbon chain structure from the electron beam. aps.org In-situ AC-HRTEM studies have also allowed for the real-time observation of the dynamic behavior of these chains, including their movement and structural transformations, such as curling or coalescing into larger structures under continuous electron-beam irradiation. aps.org

| Parameter | Description | Example Finding / Value | Source |

|---|---|---|---|

| Technique | Aberration-Corrected High-Resolution Transmission Electron Microscopy (AC-HRTEM) | Allows for direct, atomic-resolution imaging of the linear carbon chain. | aps.orgaps.org |

| Sample Host | Double-Walled Carbon Nanotubes (DWCNTs) | The nanotube acts as a nanoreactor for synthesis and a protective casing for the unstable chain. | aps.orgbilkent.edu.tr |

| Accelerating Voltage | 80 kV | Lower voltage is used to reduce electron beam-induced damage to the carbon chain. | aps.org |

| Key Observation | Direct Visualization of Linear Chain | A distinct line of atoms corresponding to the carbon chain is visible inside the host nanotube. | aps.orgbilkent.edu.tr |

| Observed Chain Length | >100 atoms | Direct imaging confirms the formation of very long, stable polyyne chains. | aps.org |

| In-Situ Studies | Structural Transformations | Electron beam irradiation can induce curling and formation of closed-loop structures from the linear chain. | aps.org |

Stability, Reactivity, and Degradation Pathways of 1,3,5,7,9,11 Dodecahexayne

Intrinsic Instability of Long Linear Carbon Chains

1,3,5,7,9,11-dodecahexayne belongs to the family of polyynes, which are one-dimensional chains of sp-hybridized carbon atoms characterized by alternating single and triple bonds. These structures represent a pure form of a linear carbon allotrope, often referred to as carbyne. A defining characteristic of polyynes, especially as the chain length increases, is their significant intrinsic instability. dntb.gov.uamdpi.com This reactivity is a primary obstacle to the synthesis, isolation, and characterization of long, unprotected carbon chains. The high degree of unsaturation and the linear geometry make the carbon backbone highly susceptible to various degradation pathways, primarily driven by the tendency to form more stable sp2-hybridized carbon structures.

The primary degradation mechanism for polyynes like this compound is intermolecular cross-linking. dntb.gov.uanih.gov The exposed, electron-rich triple bonds of one polyyne chain can readily react with those of an adjacent chain. This process often occurs via cycloaddition reactions, leading to the formation of a network of sp2-hybridized carbon atoms, which is thermodynamically more stable. This high reactivity makes it exceptionally difficult to synthesize and handle long polyynes in a solvent or in the solid state without immediate decomposition. mdpi.com The longer the polyyne chain, the more reactive it becomes, as the number of potential reaction sites increases and the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) decreases, making the molecule more polarizable and reactive.

The electronic structure of a long, one-dimensional carbon chain is fundamentally governed by a phenomenon known as Peierls distortion. rsc.orgproquest.com A hypothetical, infinitely long carbon chain with equal bond lengths (a cumulene structure) would be a one-dimensional metal. rsc.org However, Peierls theorem states that such a one-dimensional metallic system is unstable and will spontaneously undergo a geometric distortion that opens an electronic band gap at the Fermi level, transforming the material into a semiconductor. proquest.com

In the case of linear carbon chains, this distortion manifests as bond length alternation—the formation of alternating shorter (triple) and longer (single) bonds. This is the more stable polyynic structure. rsc.org While this distortion stabilizes the electronic system by lowering the total electronic energy, it also contributes to the chain's kinetic instability. The localization of electron density into distinct single and triple bonds creates reactive sites (the triple bonds) that are prone to attack, facilitating the cross-linking and cycloaddition reactions mentioned previously. The Peierls distortion is therefore a key factor that favors the semiconducting polyyne structure over a metallic cumulenic one, but in doing so, it pre-organizes the chain for degradation reactions. rsc.orgcsic.es

Strategies and Mechanisms for Enhanced Stability

Given the inherent instability of long polyyne chains, significant research has focused on developing methods to protect the carbon backbone from degradation. These strategies aim to kinetically stabilize the molecule by preventing intermolecular interactions. The two most successful approaches are steric protection using bulky end-groups and supramolecular encapsulation.

One of the earliest and most effective strategies for stabilizing polyynes is the introduction of bulky or sterically demanding end-groups. nih.gov These groups act as physical shields, preventing the close approach of polyyne chains and thereby inhibiting the intermolecular cross-linking reactions that lead to decomposition.

Extremely bulky groups, such as the 2,4,6-tri-t-butylphenyl group or "supertrityl" groups, have been successfully employed to synthesize and isolate polyynes of considerable length. nih.govnih.gov The steric hindrance provided by these end-caps creates a protective "sheath" around the reactive carbon chain. However, the effectiveness of this steric protection tends to decrease as the polyyne chain becomes longer. nih.govacs.org For very long chains, the central part of the molecule becomes increasingly exposed and vulnerable to attack as the end-groups become proportionally smaller and further apart, allowing the chains to bend and interact.

A more robust method for stabilizing highly reactive species involves their encapsulation within a larger host molecule or supramolecular assembly. rsc.org This host-guest approach provides a permanent physical barrier along the entire length of the polyyne chain, effectively isolating it from other reactive molecules.

One prominent example of this is the synthesis of polyyne rotaxanes. In these structures, the linear polyyne "axle" is threaded through one or more macrocyclic "wheels". nih.govacs.org The macrocycle provides a tight-fitting sheath that shields the polyyne from external reagents and prevents cross-linking. Studies using differential scanning calorimetry (DSC) have demonstrated a significant enhancement in the thermal stability of polyyne rotaxanes compared to their unthreaded counterparts. nih.govacs.org This stabilization effect becomes more pronounced for longer polyyne chains, where end-group stabilization is less effective. acs.org

| Polyyne Chain Length | Decomposition Temperature of Unthreaded Polyyne (°C) | Decomposition Temperature of Rotaxane (°C) | Stability Enhancement (°C) |

|---|---|---|---|

| C16 | ~180 | ~200 | ~20 |

| C18 | ~175 | ~210 | ~35 |

| C24 | 168 | 228 | 60 |

Data adapted from studies on polyyne rotaxanes, illustrating the increased thermal stability upon encapsulation. The stability enhancement grows with the length of the polyyne chain. acs.org

The ultimate form of encapsulation for stabilizing linear carbon chains is their confinement within the hollow core of carbon nanotubes (CNTs). dntb.gov.uamdpi.com CNTs act as ideal one-dimensional nanoreactors and protective hosts. mdpi.com The internal diameter of single-walled carbon nanotubes (SWCNTs) is perfectly suited to accommodate a single polyyne chain, preventing any intermolecular contact and thus completely inhibiting cross-linking reactions. nih.gov

This method has enabled the synthesis and observation of the longest linear carbon chains to date, with some containing over 100 carbon atoms. mdpi.com The encapsulation not only stabilizes the polyyne chain but also allows for further reactions to occur in a controlled manner, such as the fusion of shorter polyynes into longer chains upon annealing. mdpi.comnih.gov The extreme confinement within the nanotube provides a secure environment, protecting the fragile sp-hybridized chain and allowing for the study of its intrinsic properties, which would be impossible for the free-standing molecule. proquest.com

Supramolecular Encapsulation and Host-Guest Interactions

Formation of Rotaxanes for Molecular Wire Insulation

The inherent reactivity of long polyyne chains like this compound necessitates strategies to insulate them from their surroundings, thereby enhancing their stability and preserving their unique electronic properties. One effective method is the formation of rotaxanes, which are mechanically interlocked molecular architectures. In this approach, the linear polyyne "axle" is threaded through one or more macrocyclic "wheels," which sterically shield the reactive polyyne core.

The synthesis of such structures often involves capping the polyyne chain with bulky stopper groups to prevent the macrocycle from dethreading. For instance, dimetallic polyynediyl complexes, where metal centers act as bulky end-caps, have been successfully utilized to create "insulated molecular wires." rsc.org Researchers have synthesized a wikipedia.orgrotaxane where a 33-membered macrocycle is threaded onto a bis-platinum wire with a conjugated polyynediyl linker. rsc.org This encapsulation provides robust protection for the wire, mitigating intermolecular interactions that could lead to degradation. rsc.org The adaptability of this synthetic approach suggests that longer polyyne chains, such as dodecahexayne, could also be incorporated into such rotaxane structures. rsc.org

| Rotaxane Component | Function | Example |

| Axle | The linear molecule to be insulated | This compound |

| Wheel | Macrocycle that encircles the axle | Dibenzo-24-crown-8 |

| Stopper | Bulky end-groups that prevent dethreading | 3,5-di-t-butylphenyl groups, Metal complexes |

This table illustrates the components of a rotaxane designed for molecular wire insulation.

Stabilization by Dispersion within Polymer Matrices and Nanocomposites

Another strategy to enhance the stability of this compound is its dispersion within a polymer matrix or the formation of nanocomposites. This method relies on physically isolating the individual polyyne chains from one another, thereby preventing cross-linking reactions that can lead to explosive decomposition. wikipedia.org The choice of the polymer matrix is crucial and depends on the desired properties of the final material. For instance, polymers with good film-forming properties can encapsulate the polyyne, offering both mechanical support and a barrier against reactive species.

The effectiveness of this stabilization method is enhanced by ensuring a uniform dispersion of the polyyne within the polymer. Agglomeration of the polyyne chains would negate the stabilizing effect of the matrix. The interaction between the polyyne and the polymer can also play a role in stabilization. For example, polymers containing aromatic groups could potentially interact with the polyyne chain through π-π stacking, further isolating the individual molecules.

Interactions with Metal Nanoparticles (e.g., Silver Nanoparticles) for Improved Durability

The interaction of polyynes with metal nanoparticles offers a promising avenue for enhancing their durability. Silver nanoparticles (AgNPs), in particular, are known to interact with various organic molecules, and these interactions can influence the stability and electronic properties of the molecules. mdpi.comnih.gov The high surface area of nanoparticles allows for significant interaction with the polyyne chains. mdpi.com

The nature of the interaction can range from weak van der Waals forces to stronger coordinate bonds, depending on the functional groups present on the polyyne and the surface chemistry of the nanoparticles. For instance, if this compound is functionalized with appropriate ligands, it could bind to the surface of silver nanoparticles. This binding could passivate the reactive ends of the polyyne chain and provide a protective layer, thereby improving its resistance to degradation. The formation of a protein corona on nanoparticles in biological environments demonstrates how surface interactions can alter the properties and stability of the nanoparticles themselves, a principle that could be extended to the stabilization of polyynes. frontiersin.org

| Stabilization Method | Mechanism | Key Considerations |

| Polymer Matrix Dispersion | Physical isolation of polyyne chains | Uniform dispersion, Polymer-polyyne interaction |

| Nanocomposite Formation | Encapsulation and surface interaction | Choice of nanoparticle, Surface functionalization |

| Interaction with AgNPs | Surface passivation and protective layer formation | Control of nanoparticle size and surface chemistry |

This table summarizes different methods for stabilizing this compound.

Chemical Reactivity Studies and Derivatization

Understanding the chemical reactivity of this compound is crucial for its potential applications. Studies on its reactions with various reagents provide insights into its electronic structure and potential for derivatization.

Reactions with Oxidizing Agents (e.g., Ozone) and Observed Resistance

Long polyyne chains are generally considered to be susceptible to oxidation. However, the conjugated π-system of this compound can impart a degree of kinetic stability. While direct studies on the reaction of this specific dodecahexayne with ozone are not widely reported, the general reactivity of alkynes with ozone is known to proceed via a 1,3-dipolar cycloaddition mechanism. The high electron density of the triple bonds makes them targets for electrophilic attack by ozone.

However, the extended conjugation in dodecahexayne delocalizes the π-electrons, which may reduce the reactivity of any individual triple bond. Furthermore, bulky end-groups, if present, can sterically hinder the approach of oxidizing agents, thereby enhancing the molecule's resistance to oxidation. The observed stability of some long-chain polyynes when protected by inert end-groups suggests that this compound could exhibit a degree of resistance to mild oxidizing conditions, especially when appropriately substituted. wikipedia.org

Coordination Chemistry with Transition Metal Clusters (e.g., Triosmium, Dicobalt Carbonyls)

The electron-rich triple bonds of this compound make it an excellent ligand for transition metals. The coordination of metal clusters to the polyyne chain can significantly alter its electronic properties and reactivity. A notable example is the reaction of 1,12-bis(ferrocenyl)-1,3,5,7,9,11-dodecahexayne with triosmium and dicobalt carbonyls. acs.org

Reaction with Os₃(CO)₁₁(NCMe) resulted in the formation of a hexaosmium compound where two open triosmium clusters coordinate to opposite sides of the hexayne chain. acs.org Similarly, reaction with Co₂(CO)₈ led to the addition of four dicobalt hexacarbonyl groups to the polyyne chain. acs.org These studies demonstrate the ability of the dodecahexayne backbone to act as a multidentate ligand, coordinating to multiple metal centers. This coordination can serve to protect the alkyne units, as seen in the use of dicobalt hexacarbonyl as a protecting group for alkynes. rsc.orgwikipedia.org

| Metal Cluster | Product | Coordination Mode | Reference |

| Triosmium Carbonyl | Hexaosmium compound | Two open triosmium clusters coordinated to the hexayne chain | acs.org |

| Dicobalt Octacarbonyl | Octacobalt compound | Four dicobalt hexacarbonyl groups added to the hexayne chain | acs.org |

This table details the coordination of transition metal clusters to a ferrocenyl-capped dodecahexayne.

Regioselective Cycloaddition Reactions of Dicyanopolyynes

Cycloaddition reactions are powerful tools for the functionalization of unsaturated systems. For polyynes, these reactions offer a way to introduce new ring systems and functionalities along the carbon chain. The regioselectivity of such reactions is a key aspect, determining the structure of the final product. While specific studies on the cycloaddition reactions of dicyano-1,3,5,7,9,11-dodecahexayne are limited, the principles of cycloaddition to dicyanopolyynes can be inferred from related systems.

The presence of electron-withdrawing cyano groups at the ends of the polyyne chain significantly influences its reactivity in cycloaddition reactions. These groups polarize the π-system, making the terminal acetylenic carbons electrophilic. In 1,3-dipolar cycloaddition reactions, this polarization directs the regiochemistry of the addition of the dipole. For example, in reactions with azomethine ylides, the nucleophilic end of the ylide would be expected to attack the electrophilic carbon of the terminal alkyne. The ability to control the regioselectivity of these reactions is crucial for the synthesis of well-defined, functionalized materials derived from polyynes. mdpi.com

Advanced Applications and Emerging Research Directions

Molecular Electronics and Optoelectronics

The potential of polyynes, including 1,3,5,7,9,11-dodecahexayne, to function as components in molecular electronic and optoelectronic devices is a burgeoning area of research. Their defined length and structural rigidity are highly desirable for creating reproducible and reliable single-molecule junctions.

Polyynes are considered prime candidates for molecular wires due to their rigid and highly conductive nature. wikipedia.org These linear carbon chains can be incorporated into single-molecule junction devices, effectively bridging the gap between electrodes. rsc.org The structural rigidity of oligoynes helps to minimize conformational fluctuations within the junction, a key factor for stable device performance. rsc.org Research has demonstrated that polyynes capped with specific end-groups, such as thiolates, can form stable connections with gold electrodes. aps.org Furthermore, the development of synthetic strategies to create polyyne researchgate.netrotaxanes, where the polyyne chain is threaded through a macrocycle, offers a pathway to "insulated molecular wires," enhancing their stability. nih.gov The synthesis of organometallic polyynes, which incorporate metal atoms into the carbon backbone, provides another avenue for tailoring the properties of these molecular wires for specific applications. acs.orgrsc.org

Theoretical and experimental studies have revealed the exceptional charge transport properties of polyynes. Ab initio calculations show that polyynes can exhibit conductance an order of magnitude higher than other conjugated oligomers. aps.org This high conductance is attributed to the position of the Fermi level within the highest occupied molecular orbital (HOMO) resonance. aps.org A remarkable feature of polyynes is that their conductance is weakly dependent on the length of the molecular chain and the applied bias voltage, making them behave as nearly perfect molecular wires. aps.org

Table 1: Comparison of Conductance in Molecular Wires

| Molecular Wire Type | Typical Conductance (G₀) | Key Features |

| Polyynes | 10⁻² - 10⁻³ | High conductance, weakly dependent on length and bias. rsc.orgaps.org |

| Other Conjugated Oligomers | 10⁻⁴ - 10⁻⁵ | Lower conductance compared to polyynes. aps.org |

| Metallapolyynes (e.g., Rh-based) | ~6-7 x 10⁻³ | High conductance, tunable properties based on the metal center. acs.org |

Note: G₀ represents the quantum of conductance.

The extended π-conjugation in polyynes gives rise to significant nonlinear optical (NLO) properties. elsevierpure.com Organic materials with high NLO responses are sought after for applications in optoelectronics, such as optical switching and data storage. nih.govnih.gov The third-order NLO properties of polyyne series have been investigated, revealing that the molecular second hyperpolarizability (γ) increases with chain length according to a power law. capes.gov.br This increase is more pronounced than in other conjugated systems like polyenes. capes.gov.br

Experimental studies on long, end-capped polyynes have allowed for the determination of the vibrational contribution to the second hyperpolarizability. acs.org These results are crucial for predicting the NLO properties of carbyne, the infinite allotrope of sp-hybridized carbon. acs.org The introduction of donor and acceptor groups at the ends of the polyyne chain can further enhance these NLO properties. acs.org

While direct applications of this compound in OLEDs are not yet established, the broader class of conjugated organic molecules is fundamental to this technology. youtube.comyoutube.com OLEDs utilize thin layers of organic materials that emit light when an electric current is applied. youtube.com The performance of these devices is highly dependent on the properties of the organic layers, including their charge injection and transport capabilities. researchgate.net Research into novel blue-emitting materials is particularly important for full-color displays and solid-state lighting. nih.gov

The unique electronic structure of polyynes could potentially be harnessed in the development of new emissive materials. Furthermore, their well-defined structure and tunable properties make them interesting candidates for nanolasing applications, where light is generated and amplified at the nanoscale.

The field of spintronics aims to utilize the spin of the electron, in addition to its charge, for information processing. The development of organic and molecular materials with tailored magnetic and electronic properties is a key area of research in this field. While research on the spintronic properties of this compound is still in its early stages, the ability to incorporate metal atoms into polyyne chains opens up possibilities for creating novel magnetic semiconductors. rsc.org These materials could combine the desirable processing characteristics of organic molecules with the magnetic properties of metals, leading to new spintronic devices.

Advanced Materials Science and Nanotechnology

The use of this compound and other polyynes extends beyond electronics into the realm of advanced materials and nanotechnology, where they serve as building blocks for novel carbon-based structures.

Utilization of Polyyne Structures as Building Blocks for Carbon Nanomaterials

Polyyne chains, which are linear structures of sp-hybridized carbon atoms with alternating single and triple bonds, are fundamental building blocks in the synthesis of more complex carbon nanomaterials. youtube.com Their inherent reactivity and one-dimensional structure make them valuable precursors for creating materials like long linear carbon chains (LCCs), which are finite models of the ideal one-dimensional carbon allotrope, carbyne. youtube.comrhhz.net A significant challenge in working with polyynes is their instability; they tend to undergo cross-linking reactions when in proximity to each other. youtube.com Longer polyyne chains are progressively more unstable, making their synthesis and isolation difficult. youtube.comyoutube.com

To overcome this instability, researchers utilize nanoreactors, such as single-walled and double-walled carbon nanotubes (CNTs), to protect the polyyne chains. youtube.commpg.de This encapsulation method not only stabilizes the reactive polyynes but also facilitates the synthesis of exceptionally long LCCs. youtube.comresearchgate.net Inside the confining space of a CNT, short polyyne molecules can be induced to coalesce into much longer chains through annealing, a process that would be uncontrollable in a free environment. youtube.com This technique has enabled the creation of LCCs containing thousands of carbon atoms. researchgate.net

The process often involves synthesizing shorter, end-capped polyynes first, which are then introduced into the CNTs. For instance, polyynes with 8 to 14 carbon atoms have been successfully inserted into single-walled carbon nanotubes and then fused into longer LCCs via high-temperature annealing. youtube.com On-surface synthesis is another advanced technique where precursor molecules on a substrate like gold (Au(111)) can be induced to form polyynic chains. mpg.de These methods represent a bottom-up approach to constructing precisely defined carbon nano-architectures, where polyynes like this compound and its shorter and longer homologs serve as the fundamental repeating units for one-dimensional carbon wires.

Studies on the Self-Assembly and Aggregation Behavior of Polyyne-Based Conjugated Systems

The self-assembly of π-conjugated systems, including those based on polyynes, is a powerful strategy for creating ordered supramolecular structures with tailored photophysical and electronic properties. The aggregation of these molecules is driven by non-covalent interactions, and the resulting architecture can significantly alter the material's characteristics. wikipedia.orgrsc.org In many π-conjugated systems, aggregation leads to strong dye-dye interactions that can quench fluorescence. However, specific molecular designs can lead to aggregation-induced emission (AIE) or aggregation-enhanced emission (AIEE), where the light emission is turned on or amplified upon aggregation. rsc.orgcarbyneenergytech.com

For polyyne-based systems, this behavior is of particular interest. Studies on conjugated polyelectrolytes derived from tetraphenylethene-containing polyyne precursors have demonstrated aggregation-enhanced emission. rsc.org These polymers, synthesized via methods like Hay-Glaser polycoupling, show a dramatic increase in fluorescence intensity when they aggregate or bind to biomolecules like DNA or proteins. rsc.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels and enhances radiative emission. rsc.org

The control of self-assembly is crucial for harnessing these properties. The process can be guided by designing molecules with specific functional groups that promote directional interactions, such as hydrogen bonding. wikipedia.org However, strong aromatic interactions can sometimes lead to unpredictable photophysical changes. wikipedia.org An alternative approach involves enforcing an "anti-cooperative" self-assembly, where weak intermolecular interactions lead to the formation of discrete, stable aggregates that retain the emissive properties of the individual monomer units. wikipedia.org This level of control over the aggregation and assembly of polyyne-based conjugated systems is essential for their application in fields like fluorescent bioprobes and optoelectronics. rsc.org

Potential in High Power Density Battery Technologies

The theoretical properties of polyynes and their ideal infinite form, carbyne, suggest significant potential for application in high-energy-density batteries, particularly as anode materials. youtube.commdpi.com Carbyne, being an infinite chain of sp-bonded carbon atoms, possesses an extremely large theoretical surface area. youtube.com This high surface area is advantageous for energy storage applications like lithium-ion batteries. youtube.com

First-principles density functional theory calculations have explored the use of carbyne bundles as a high-capacity anode for lithium-ion batteries. youtube.com These studies predict that a stable lithium-intercalated carbyne bundle could have a chemical formula of C₆Li₁₃. youtube.com This translates to a theoretical specific capacity of approximately 4840 mAh g⁻¹ and a volumetric capacity of around 2038 mAh cm⁻³. youtube.com These values are substantially higher than those for graphite (B72142), the conventional anode material, which has a theoretical specific capacity of about 372 mAh g⁻¹. youtube.comyoutube.com The calculated open-circuit voltage for a carbyne bundle anode ranges from approximately 0.3 to 0.9 V, which is a suitable range for anode materials. youtube.com

In addition to anode applications, carbyne-related structures have been investigated for cathodes. A novel material, carbyne polysulfide, was prepared by co-heating a carbyne analogue with elemental sulfur. amcarbon.com When used as a cathode material in lithium/sulfur batteries, this organic sulfide (B99878) demonstrated a high reversible capacity of 960 mAh g⁻¹ after 200 cycles. amcarbon.com The structure, featuring a conductive carbon skeleton connected to energy-storing sulfur side chains, shows promise for high-performance rechargeable batteries. amcarbon.com These research directions indicate that the unique linear, sp-hybridized structure of polyynes could be leveraged to create next-generation battery electrodes with significantly improved energy and power densities.

Astrochemical and Atmospheric Relevance

Formation Mechanisms of Polyynes in Interstellar Molecular Clouds and Planetary Atmospheres (e.g., Titan)

Polyynes are ubiquitous molecules in diverse astronomical environments, from the cold, dense interiors of interstellar molecular clouds like the Taurus Molecular Cloud-1 (TMC-1) to the nitrogen-methane atmosphere of Saturn's moon, Titan. rhhz.netpolyjoule.com Their formation is a key step in the synthesis of more complex organic matter in space. researchgate.netyoutube.com

In interstellar clouds, polyynes are thought to form through gas-phase ion-molecule reactions. The disruption of carbon grains by interstellar shocks can also release significant quantities of large carbon-chain molecules into the gas phase. amcarbon.com Observational data from sources like TMC-1 show a systematic decrease in the abundance of polyynes as the chain length increases, which provides clues about their formation chemistry.

In the atmosphere of Titan, polyyne formation is driven by a complex network of photochemical reactions initiated by solar ultraviolet (UV) radiation and energetic particles from Saturn's magnetosphere. youtube.com The photolysis of acetylene (B1199291) (C₂H₂), a major product of methane (B114726) photochemistry, produces the ethynyl (B1212043) radical (C₂H). youtube.com This highly reactive radical is a key building block for longer chains. It reacts with other unsaturated hydrocarbons, like acetylene and diacetylene (C₄H₂), to sequentially build up longer polyynes such as triacetylene (C₆H₂) and tetraacetylene (C₈H₂). youtube.com This "breeding" process, where radicals react with stable molecules to form longer chains and new radicals, is a fundamental growth mechanism. These polyacetylenes are considered important constituents of the orange-brownish haze layers that shroud Titan, acting as a prebiotic UV shield. researchgate.netyoutube.com

Role of Polyynes as Intermediates in the Synthesis of Larger Carbonaceous Molecules in Space

Polyynes serve as crucial intermediates in the astrochemical pathways leading to the formation of larger and more complex carbon-based molecules, including the precursors to cosmic dust and atmospheric haze. In environments like interstellar molecular clouds and the atmospheres of carbon-rich planets and moons, the sequential addition of carbon units to polyyne chains is a primary mechanism for molecular growth. youtube.com

On Titan, polyynes like diacetylene and triacetylene are not merely end products but are central to the formation of the thick organic haze that envelops the moon. youtube.com Photochemical models indicate that these long-chain polyynes can undergo further reactions, including cyclization, to form aromatic molecules like benzene. The growth of these polycyclic aromatic hydrocarbons (PAHs) is considered a key step in the nucleation of haze particles. As these particles grow and settle through the atmosphere, they contribute to the main haze layer observed in Titan's lower stratosphere. Experimental simulations have shown that hydrogen cyanide (HCN) is progressively consumed as haze particles form and grow, suggesting that polyynes and their nitrogen-containing counterparts, cyanopolyynes, are effective precursors to these large organic polymers.

In the interstellar medium (ISM), the chemistry is similar, with polyynes and cyanopolyynes participating in reactions that build molecular complexity. The detection of numerous carbon-chain species in clouds like TMC-1 supports the idea that these linear molecules are foundational to the synthesis of a wide array of organic compounds. These larger molecules, formed from polyyne intermediates, can eventually accrete onto dust grains, contributing to the organic inventory of these grains which are the building blocks of stars and planetary systems.

Hydrogenation Processes of Interstellar Polyynes on Grain Surfaces

While polyynes are abundant in the gas phase of interstellar clouds, they also accrete onto the surfaces of cold (≈10 K) interstellar dust grains. rhhz.net Once on these icy surfaces, they become available for further chemical processing, most notably hydrogenation. rhhz.netmdpi.com The unsaturated carbon-carbon triple bonds in polyynes are highly reactive towards accreting hydrogen atoms, even at the extremely low temperatures of dark molecular clouds. mdpi.com

Laboratory experiments have been conducted to simulate these conditions, verifying that the hydrogenation of polyynes on ice surfaces at 10 K is an efficient process. rhhz.netmdpi.com In these experiments, a thin ice layer containing polyynes like diacetylene (C₄H₂) and triacetylene (C₆H₂), formed by UV irradiation of acetylene ice, is exposed to a beam of hydrogen atoms. rhhz.netmdpi.com The experiments confirm the formation of progressively more saturated molecules, leading ultimately to the corresponding linear alkanes. mdpi.com For example, the hydrogenation of C₄H₂ and C₆H₂ leads to the formation of butane (B89635) (C₄H₁₀) and hexane (B92381) (C₆H₁₄), respectively. rhhz.netmdpi.com

This surface chemistry provides a crucial link between the observed unsaturated carbon chains in the ISM and the fully saturated hydrocarbons found in comets, such as 67P/Churyumov-Gerasimenko, and in meteoritic samples from asteroids like Ryugu. rhhz.net The process suggests that the surfaces of interstellar grains act as catalytic sites for converting simple, unsaturated molecules formed in the gas phase into more complex, saturated organic molecules. rhhz.net These saturated molecules can then be incorporated into planetesimals and comets during the formation of a new solar system, delivering a rich inventory of organic material. rhhz.net

Future Perspectives and Unaddressed Research Challenges

Development of Scalable Synthetic Routes for Ultra-Long and Bulk Polyynes

A primary obstacle in the field is the lack of synthetic methods capable of producing ultra-long polyynes (chains with a large number of contiguous acetylene (B1199291) units) and bulk quantities of these materials. academie-sciences.fr Current synthetic strategies, while effective for shorter chains, often face limitations in yield and scalability when targeting longer analogues. researchgate.net The inherent instability of long polyyne chains, which tend to cross-link exothermically, presents a significant safety hazard and practical challenge. wikipedia.org

Future research will need to focus on developing robust and scalable synthetic routes. This could involve exploring novel catalytic systems for iterative coupling reactions or developing "masked" alkyne precursors that can be deprotected in a controlled manner to form long chains. nih.gov The synthesis of polyynes with over 300 carbon atoms has been reported, though this claim has been contested, highlighting the difficulties in unambiguously characterizing these long, unstable molecules. wikipedia.org A "tour de force" synthesis of t-Bu–(CC)₁₂–t-Bu as early as 1972 demonstrates the long-standing interest and challenge in accessing these molecules. academie-sciences.fr Overcoming these synthetic hurdles is critical for enabling the widespread study and potential application of these fascinating carbon nanostructures.

Innovation in Stabilization Strategies for Enhanced Ambient Stability

The high reactivity and inherent instability of long polyynes under ambient conditions severely limit their practical application. rsc.orgresearchgate.net Consequently, a major area of future research lies in the development of innovative stabilization strategies.

Current and emerging stabilization techniques include:

End-capping: Replacing the terminal hydrogen atoms with bulky, inert groups like tert-butyl or triisopropylsilyl can significantly enhance stability by sterically hindering intermolecular interactions and cross-linking reactions. wikipedia.orgnih.gov This strategy has enabled the synthesis and handling of polyynes with up to 44 contiguous acetylenic carbons under normal laboratory conditions. nih.gov

Supramolecular Encapsulation: Threading polyyne chains through macrocycles to form rotaxanes provides a mechanical shield, preventing close contact between the reactive chains. researchgate.netacs.orgfigshare.com This method has been shown to increase the thermal stability of polyynes, with the enhancement being more pronounced for longer chains. acs.orgfigshare.com For instance, the decomposition temperature of a C₂₄ polyyne was increased by 60 °C upon encapsulation. acs.org

Confinement within Nanostructures: Encapsulating polyynes within single- or double-walled carbon nanotubes (CNTs) offers a protective environment, allowing for the formation and study of extremely long carbon chains, with some reports suggesting chains of over 6,000 carbon atoms. researchgate.netrsc.org

Matrix Isolation: Co-deposition with silver nanoparticles or embedding within a polymer matrix, such as poly(vinyl alcohol) (PVA), has shown promise in stabilizing polyynes. wikipedia.orgarxiv.orgrsc.org In situ synthesis of polyynes within a PVA matrix via pulsed laser ablation has demonstrated that the nanocomposite remains stable for at least 11 months. arxiv.orgrsc.org

Complexation: The formation of adducts with mercury-containing tridentate Lewis acids can also stabilize polyyne chains. wikipedia.org

Future innovations may involve the design of novel end-capping groups with enhanced stabilizing capabilities, the exploration of new macrocycles for rotaxane formation, and the development of advanced matrix materials for effective isolation.

Deeper Theoretical and Experimental Understanding of Electronic and Photophysical Phenomena

While it is established that the HOMO-LUMO gap of polyynes decreases with increasing chain length, a more profound understanding of their electronic and photophysical properties is required. rsc.org Theoretical and experimental studies often show discrepancies, highlighting the need for more sophisticated models and precise experimental validation.

Key areas for future investigation include:

Band Gap of Carbyne: Extrapolating the properties of finite polyynes to predict the band gap of carbyne, the infinite one-dimensional carbon chain, remains a significant challenge. nih.govacs.org Estimates for the band gap of carbyne vary, with recent experimental and computational studies suggesting a value below 1.6 eV. rsc.org

Excited State Dynamics: The nature and dynamics of the excited states of polyynes are not fully understood. acs.org Theoretical and experimental evidence suggests that the first singlet excited state (S₁) is often a "dark state," meaning the transition from the ground state (S₀) is dipole-forbidden. acs.org Ultrafast spectroscopic techniques are needed to probe these short-lived excited states and unravel the complex photophysical pathways. acs.org

Influence of Environment and End-Groups: The electronic properties of polyynes are sensitive to their environment and the nature of their end-capping groups. rsc.org For instance, the HOMO-LUMO gap of a C₁₄ polyyne is significantly affected by whether it is hydrogen-capped or has radical ends. oup.com Systematic studies are needed to quantify these effects and understand the underlying mechanisms.

Advanced theoretical methods, such as time-dependent density functional theory (TD-DFT), and sophisticated experimental techniques will be crucial for a more complete picture of the electronic and photophysical behavior of these one-dimensional systems. acs.org

Advancements in Characterization Techniques for Single-Molecule and in situ Studies

The inherent instability and often small quantities of long polyynes make their characterization challenging. Advancements in characterization techniques, particularly at the single-molecule level and for in situ studies, are essential for progressing the field.

Scanning probe microscopy (SPM) techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), have emerged as powerful tools for visualizing and manipulating individual polyyne molecules on surfaces. nih.govoup.comspringernature.com These techniques have enabled the direct imaging of the bond-length alternation in polyynes and have been used to induce and monitor chemical reactions at the single-molecule level. nih.govyoutube.com For example, the Fritsch–Buttenberg–Wiechell (FBW) rearrangement has been triggered by voltage pulses from an STM tip to synthesize polyynes up to an octayne on a surface. nih.gov

Future advancements in this area could include:

Improved Spatial and Temporal Resolution: Enhancing the resolution of SPM techniques to provide even more detailed structural and electronic information.

In situ Spectroscopic Techniques: Combining SPM with spectroscopic methods to correlate structure with electronic and vibrational properties at the single-molecule level.

On-Surface Synthesis and Characterization: Further development of on-surface synthesis methods to create and study novel polyyne structures that are inaccessible through traditional solution-phase chemistry. oup.comoup.com

Exploration of Novel Functionalization and Derivatization Routes for Tailored Properties

The ability to functionalize and derivatize polyynes is key to tailoring their properties for specific applications. rsc.orgresearchgate.net While end-capping provides a degree of functionalization, exploring a wider range of chemical modifications is a crucial future direction.

Introducing different functional groups onto the end-cappers or even along the polyyne chain (if synthetically feasible) could be used to:

Tune Electronic Properties: Attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby altering the electronic and optical properties. researchgate.net

Enhance Solubility and Processability: Incorporating solubilizing groups can improve the processability of polyynes, making them more amenable to incorporation into devices.

Introduce New Functionalities: Attaching photo- or redox-active moieties could lead to novel materials with interesting light-emitting or charge-transport properties.

The development of selective and efficient methods for polyyne functionalization will open up new avenues for creating materials with precisely controlled properties.

Seamless Integration of Polyynes into Complex Molecular Devices and Hierarchical Architectures

A long-term goal in the field of molecular electronics is the integration of individual molecules into functional devices. rsc.orgchemistryworld.com Polyynes, with their linear, conjugated structure, are promising candidates for use as molecular wires. aps.org

Challenges in this area include:

Forming Stable Molecule-Electrode Junctions: Developing reliable methods for connecting polyyne molecules to electrodes is essential for fabricating single-molecule devices. Thiol-capped polyynes have shown promise in forming strong bonds with gold electrodes. aps.org

Controlling Molecular Orientation and Assembly: Achieving precise control over the arrangement of polyyne molecules on a substrate is necessary for creating ordered arrays and complex architectures.

Understanding Charge Transport Mechanisms: A detailed understanding of how charge is transported through single polyyne molecules and across molecular junctions is crucial for designing and optimizing molecular electronic devices. rsc.org

Future research will likely focus on developing new strategies for self-assembly, directed assembly, and on-surface fabrication to create well-defined polyyne-based architectures. The integration of polyynes into more complex systems, such as hybrid materials incorporating other nanomaterials, also holds significant potential.

Comprehensive Elucidation of Fundamental Reaction Mechanisms at the Atomic Level

Single-molecule studies using scanning probe microscopy have provided unprecedented insights into reaction pathways. nih.govyoutube.com For example, the bromo-vinyl radical intermediates in the FBW rearrangement have been structurally characterized on a surface. nih.gov

Future research in this area will likely involve:

Computational Modeling: Using high-level quantum chemical calculations to map out potential energy surfaces and identify transition states for key reactions.

In situ Spectroscopic Monitoring: Employing spectroscopic techniques to monitor reactions in real-time and identify transient intermediates.

Combined Experimental and Theoretical Approaches: A synergistic approach combining experimental observations with theoretical calculations will be essential for a comprehensive understanding of polyyne reaction mechanisms at the atomic level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,3,5,7,9,11-Dodecahexayne, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of polyynes like this compound typically employs Sonogashira coupling or Glaser-Hay coupling. Key variables include catalyst choice (e.g., Pd/Cu systems), solvent polarity, and inert atmosphere control to prevent oxidative degradation. For yield optimization, use high-precision stoichiometry (e.g., 1:1 alkyne-to-halide ratios) and monitor reaction progress via TLC or in-situ FTIR to detect intermediate species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from oligomeric byproducts. Characterize purity using NMR to confirm sp-hybridized carbons and UV-Vis spectroscopy to assess conjugation length .

Q. How can spectroscopic techniques differentiate this compound from structurally similar polyynes?

- Methodological Answer :

- Raman Spectroscopy : The compound’s linear sp-carbon chain produces a distinct Raman peak near 2100–2250 cm, correlating with C≡C stretching vibrations. Compare with reference spectra to confirm bond alternation patterns.

- NMR Analysis : NMR is less informative due to symmetry, but NMR resolves sp carbons at ~70–100 ppm. DEPT-135 experiments can distinguish terminal vs. internal carbons.

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) identifies the molecular ion peak (expected m/z for CH: 158.11) and fragmentation patterns indicative of chain scission .

Q. What computational models predict the electronic and vibrational properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively models HOMO-LUMO gaps and ionization potentials. For vibrational analysis, use frequency calculations to simulate IR/Raman spectra. Compare computed vs. experimental data to validate models. Software like Gaussian or ORCA is recommended. Note that dispersion corrections (e.g., D3-BJ) improve accuracy for van der Waals interactions in crystalline phases .

Advanced Research Questions

Q. How do contradictions in reported thermal stability data for this compound arise, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies often stem from:

- Sample Purity : Trace oxygen or moisture accelerates degradation. Use Schlenk-line techniques for handling and characterize samples via elemental analysis.

- Measurement Conditions : Thermogravimetric analysis (TGA) under nitrogen vs. air yields divergent decomposition profiles. Replicate studies under identical conditions (heating rate: 10°C/min; gas flow: 50 mL/min).

- Morphological Effects : Crystallinity vs. amorphous phases alter stability. Pair TGA with XRD to correlate thermal behavior with structural order .

Q. What experimental designs can elucidate the role of this compound in electron transport mechanisms for organic semiconductors?

- Methodological Answer :

- Device Fabrication : Integrate the compound into field-effect transistors (FETs) via spin-coating or vacuum deposition. Use gold electrodes (channel length: 50–100 µm) and SiO/Si substrates.

- Charge Mobility Measurement : Employ space-charge-limited current (SCLC) or Hall-effect measurements. Compare hole/electron mobilities (µ/µ) to assess ambipolarity.

- In-Situ Spectroscopy : UV-Vis-NIR during doping (e.g., with FeCl) tracks polaron/bipolaron formation. Correlate with conductivity changes .

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Basis Set Limitations : Upgrade to def2-TZVP basis sets for improved accuracy in electron correlation.

- Solvent Effects : Include implicit solvent models (e.g., PCM for toluene) in DFT calculations.

- Vibrational Mode Coupling : Use anharmonic corrections or experimental INS (inelastic neutron scattering) to resolve overtones/combination bands misassigned in harmonic approximations .

Q. What strategies mitigate decomposition of this compound during long-term storage for catalytic studies?

- Methodological Answer :

- Inert Environments : Store in amber vials under argon (≤1 ppm O) at –20°C.

- Stabilizers : Add radical scavengers (e.g., TEMPO) at 0.1–1 wt%.

- Encapsulation : Embed in PMMA or silica matrices to reduce surface oxidation. Confirm stability via monthly HPLC-MS checks .

Methodological Best Practices

- Data Presentation : Tabulate key properties (e.g., bond lengths, optical gaps) with uncertainties (e.g., ±0.02 Å for XRD). Example:

| Property | Value | Method |

|---|---|---|

| C≡C Bond Length | 1.21 ± 0.02 Å | XRD |

| HOMO-LUMO Gap | 3.2 eV | Cyclic Voltammetry |

| Thermal Decomposition | 220°C (N) | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.